molecular formula C13H9NO2 B13946679 5-Hydroxybenzo[f]quinolin-6(4H)-one CAS No. 302328-34-3

5-Hydroxybenzo[f]quinolin-6(4H)-one

Cat. No.: B13946679
CAS No.: 302328-34-3
M. Wt: 211.22 g/mol
InChI Key: VNJHMWKEQAQVLH-UHFFFAOYSA-N
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Description

Benzo[f]quinoline-5,6-diol is a polynuclear azaheterocycle with an extended conjugation system. . The structure of Benzo[f]quinoline-5,6-diol consists of a benzene ring fused to a quinoline moiety, with hydroxyl groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f]quinoline-5,6-diol can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form the quinoline structure .

Industrial Production Methods: Industrial production of Benzo[f]quinoline-5,6-diol often involves optimizing the Skraup synthesis for higher yields and purity. This can include the use of alternative catalysts, such as iron or cobalt oxides, and environmentally friendly oxidizing agents .

Chemical Reactions Analysis

Types of Reactions: Benzo[f]quinoline-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Benzo[f]quinoline-5,6-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzo[f]quinoline-5,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Conclusion

Benzo[f]quinoline-5,6-diol is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable asset in the development of new materials and therapeutic agents.

Properties

CAS No.

302328-34-3

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

benzo[f]quinoline-5,6-diol

InChI

InChI=1S/C13H9NO2/c15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)13(12)16/h1-7,15-16H

InChI Key

VNJHMWKEQAQVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C2O)O)N=CC=C3

Origin of Product

United States

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